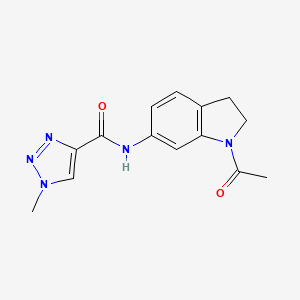

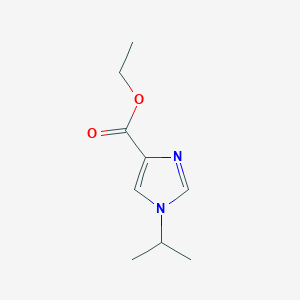

![molecular formula C13H9F6N5 B2897409 5-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 956624-11-6](/img/structure/B2897409.png)

5-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

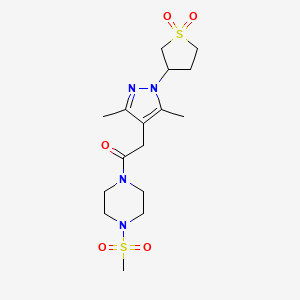

The compound “5-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic system consisting of a pyrazole ring fused with a pyrimidine ring . This core is substituted with methyl and trifluoromethyl groups .

Synthesis Analysis

The synthesis of similar compounds often involves the condensation of appropriate precursors . For instance, a related compound, methyl 5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate, was obtained by the condensation of methyl 5-amino-1H-pyrazole-3-carboxylate and 1,1,5,5-tetrafluoropentane-2,4-dione .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazolo[1,5-a]pyrimidine core, along with the various substituents. The trifluoromethyl groups would add significant electronegativity to the molecule .Chemical Reactions Analysis

The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group. This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The trifluoromethyl groups would likely make the compound more electronegative .Applications De Recherche Scientifique

Synthesis Techniques

Recent advancements in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives reveal a growing interest in exploring their chemical and physical properties for various scientific applications. The ultrasonic sonochemical method provides an efficient pathway for synthesizing these compounds, demonstrating advantages such as simplicity, mild conditions, and high yields (Buriol et al., 2013). Furthermore, a novel two-step synthesis approach has been developed to create trifluoromethylated pyrazolo[1,5-a]pyrimidines, offering a straightforward route to synthesize a library of compounds with potential biological interest (Jismy et al., 2018).

Photophysical Properties

The exploration of the photophysical properties of trifluoromethylated pyrazolo[1,5-a]pyrimidines has provided valuable insights into their application in material science. Studies show these compounds exhibit significant absorption and fluorescence properties, making them potential candidates for use in photophysical applications (Stefanello et al., 2022).

Molecular Solids and Supramolecular Chemistry

Research into the formation of energetic multi-component molecular solids using tetrafluoroterephthalic acid and aza compounds, including pyrazolo[1,5-a]pyrimidines, underscores the importance of hydrogen bonding and weak intermolecular interactions in creating larger architectures with potential application in supramolecular chemistry (Wang et al., 2014).

Antimicrobial and Anticancer Agents

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been actively investigated for their antimicrobial and anticancer activities. These compounds have shown promising results against various microbial strains and cancer cell lines, highlighting their potential as therapeutic agents (El-Sattar et al., 2021).

Anti-Inflammatory and Antimicrobial Properties

The development of pyrazolo[1,5-a]pyrimidines as anti-inflammatory and antimicrobial agents further exemplifies their potential in medicinal chemistry. Some synthesized compounds have demonstrated significant activity against inflammatory conditions and microbial infections, suggesting their utility in designing new pharmaceuticals (Aggarwal et al., 2014).

Mécanisme D'action

Orientations Futures

The future directions for research on this compound could include exploring its potential uses in various fields, such as pharmaceuticals or materials science. The trifluoromethyl group is often used in medicinal chemistry, so this compound could potentially be explored for its medicinal properties .

Propriétés

IUPAC Name |

5-methyl-2-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F6N5/c1-6-3-9(12(14,15)16)24-10(21-6)4-8(22-24)7-5-20-23(2)11(7)13(17,18)19/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXQALTYOKYPNLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=NN2C(=C1)C(F)(F)F)C3=C(N(N=C3)C)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F6N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B2897331.png)

![N-(2,6-dimethylphenyl)-2-(6-methyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2897338.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-1-((2,6-difluorophenyl)sulfonyl)pyrrolidine](/img/structure/B2897340.png)

![2-Chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-YL]acetamide](/img/structure/B2897341.png)

![2,3,5,6-tetramethyl-N-[[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl]benzenesulfonamide](/img/structure/B2897342.png)